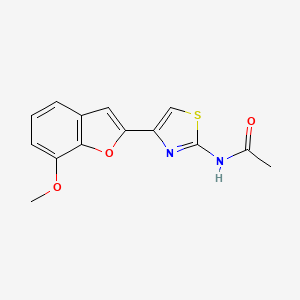![molecular formula C7H6BrN3O B2543612 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one CAS No. 1446236-51-6](/img/structure/B2543612.png)
4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one
Overview
Description
4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.049. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural Characteristics and Molecular Aggregation
4-Bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one and its derivatives exhibit unique structural characteristics. For instance, molecules of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine are linked by pairs of symmetry-related C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers. These molecular aggregations are significant in understanding the behavior and potential applications of these compounds in various fields, including material science and pharmacology (Quiroga et al., 2010).
2. Synthetic Pathways and Biomedical Applications
The diverse biomedical applications of this compound derivatives stem from their structural diversity and the variety of substituents that can be introduced. These compounds have been synthesized through various methods, highlighting the significance of their synthetic pathways in relation to their potential biomedical applications. Over 300,000 such derivatives have been described, showcasing their relevance in the biomedical field (Donaire-Arias et al., 2022).
3. Construction of Polyheterocyclic Ring Systems
This compound serves as a precursor for constructing new polyheterocyclic ring systems, demonstrating its utility in synthetic chemistry. These ring systems are fundamental structures in many chemical compounds with potential applications ranging from material science to pharmacology. The ability to construct such complex structures from this compound underscores its versatility and potential as a scaffold for further chemical development (Abdel‐Latif et al., 2019).
4. Synthesis of Novel Pyrazolopyrimidines Derivatives
The synthesis of novel pyrazolopyrimidines derivatives showcases the potential of this compound in the development of new therapeutic agents. These derivatives have been evaluated for their anti-inflammatory and analgesic activities, indicating their significance in medicinal chemistry and drug development (Rahmouni et al., 2016).
Safety and Hazards
Future Directions
The future directions for the research and development of “4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one” and its derivatives could involve further exploration of their inhibitory activities against various targets, such as TRKA , and their potential applications in the treatment of diseases associated with these targets.
Properties
IUPAC Name |
4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLTGMTXNYECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
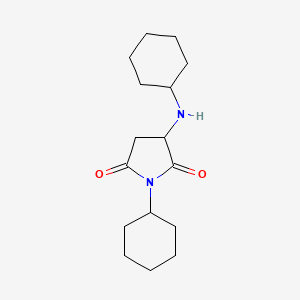
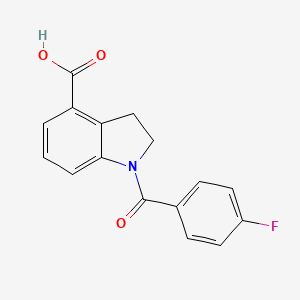

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)
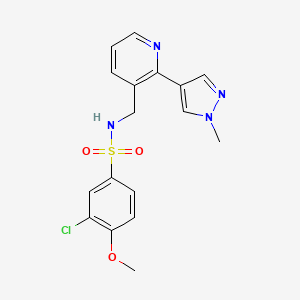
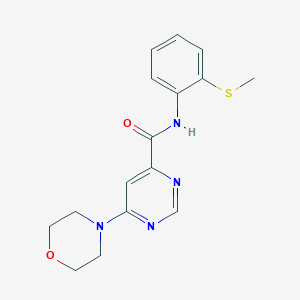
![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
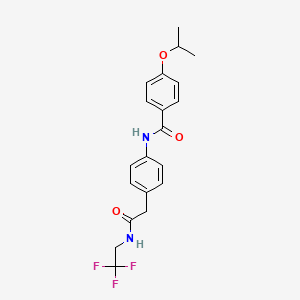
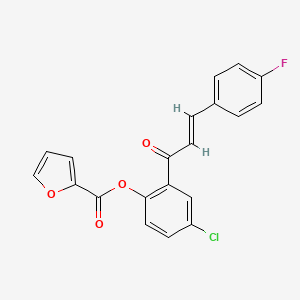
![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)
![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)
![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)
